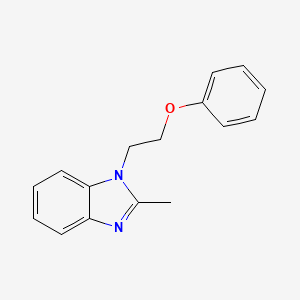

2-methyl-1-(2-phenoxyethyl)-1H-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-1-(2-phenoxyethyl)-1H-benzimidazole is a chemical compound that has gained attention due to its potential in scientific research applications. This compound belongs to the benzimidazole family and has been synthesized using various methods.

Scientific Research Applications

Polymer Networks

The compound can be used in the creation of three-dimensional polymer networks. Specifically, a polymer network based on the phenyl monomer, 2-phenoxy ethyl acrylate (PEA), was polymerized under ultraviolet (UV) radiation using the Darocur 1173 as an initiator of the polymerization reaction . This application is particularly relevant in the field of materials science .

Drug Delivery Systems

Polymer networks with swelling capacity, such as those that can be created using this compound, can be used in drug delivery systems. In this application, the polymer networks can be used to release a medicament after swelling in the stomach .

Water Treatment

The response-ability to the external and internal environmental condition qualifies the smart polymer material to be successfully applied in water treatment .

Artificial Muscles

The smart behavior of the polymer material towards internal and external conditions such as temperature, pH of the medium, magnetic and electric field makes it suitable for application in the creation of artificial muscles .

Oil and Gas Sector

In the oil and gas sector, swelling elastomers have been successfully deployed in zonal isolation where it is used to separate between unwanted and production zones .

Adhesive Composition

The compound can also be used in the creation of optical transparent dual cure adhesive compositions .

properties

IUPAC Name |

2-methyl-1-(2-phenoxyethyl)benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O/c1-13-17-15-9-5-6-10-16(15)18(13)11-12-19-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVTVADLSZISYBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1CCOC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47203408 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-4-methyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B5055076.png)

![4-{2,5-dioxo-3-[4-(2-pyridinyl)-1-piperazinyl]-1-pyrrolidinyl}benzoic acid](/img/structure/B5055100.png)

![3-[(4-methoxybenzyl)amino]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5055109.png)

![1-(4-bromophenyl)-5-[(2,7-dimethoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5055112.png)

![2-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5055116.png)

![1-(3-methylbenzyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B5055122.png)

![3-{[(4-chlorophenyl)amino]methyl}-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5055136.png)

![2-fluoro-N-{3-[N-(4-methoxybenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5055163.png)

![N-{2-[(4-ethyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}benzamide](/img/structure/B5055171.png)